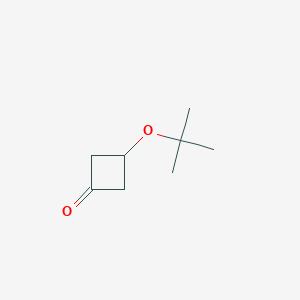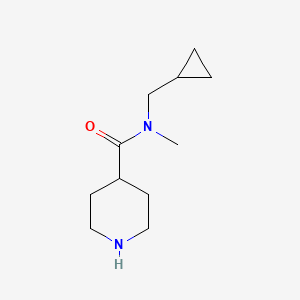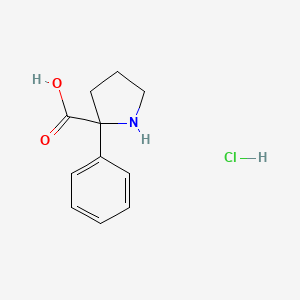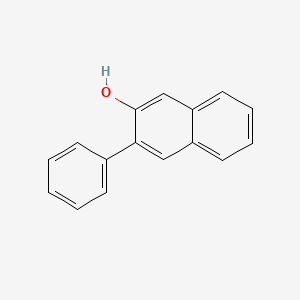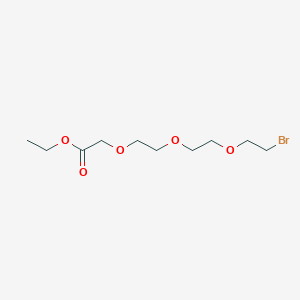
Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, also known as EBEEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBEEA is a colorless liquid with a molecular formula of C10H19BrO5 and a molecular weight of 307.15 g/mol. In
Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Energy/Petrochemical Fields
Br-PEG3-ethyl acetate: belongs to the class of acetate-based ionic liquids (AcILs). These AcILs have gained attention due to their unique properties, including structure tunability, non-volatility, and good solubility for biomass. Here’s how they’re applied:
- Biomass Processing : AcILs serve as solvents and activators for biomass dissolution, facilitating efficient extraction and processing of bio-based materials .
- Organic Synthesis : AcILs act as catalysts and reaction media in clean organic synthesis, promoting environmentally friendly reactions .
- Separation Techniques : AcILs can be used in separation processes due to their tunable properties .
- Electrochemistry : AcILs function as electrolytes in zinc batteries, supercapacitors, and electrodeposition .
PROTAC Linkers in Drug Development
Br-PEG3-ethyl acetate: serves as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs are molecules designed to selectively degrade target proteins by recruiting E3 ubiquitin ligases. Here’s how it’s used:
- PROTAC Synthesis : Researchers incorporate this linker into PROTAC molecules, connecting two essential ligands—one for the E3 ligase and the other for the target protein .
Squarine Dye Synthesis
This compound is involved in the synthesis of squarine dyes. These dyes exhibit selective fluorogenic responses toward zinc cations .
Derivatization of Celastrol
A derivative of celastrol , this compound is connected to a PEG azide moiety through an amide linkage. It has potential therapeutic properties and is being explored for drug development .
Computational Investigations and Drug-Likeness Assessment
Researchers have conducted computational studies to predict the binding mode between this compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase, a target for rheumatoid arthritis therapeutics. Additionally, its drug-likeness properties have been assessed .
Other Applications
Wirkmechanismus
Target of Action
Br-PEG3-ethyl acetate, also known as Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, marking it for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade .
Mode of Action
Br-PEG3-ethyl acetate operates by linking two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Br-PEG3-ethyl acetate are those involving the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins .
Pharmacokinetics
As a protac linker, it is expected to facilitate the formation of a ternary complex with the e3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of Br-PEG3-ethyl acetate’s action is the selective degradation of target proteins . By linking an E3 ligase ligand with a target protein ligand, it enables the ubiquitination and subsequent proteasomal degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.
Action Environment
The action of Br-PEG3-ethyl acetate, like other PROTACs, occurs intracellularly, exploiting the cell’s own ubiquitin-proteasome system . Environmental factors that could influence its action include the presence and activity level of the relevant E3 ligase and the target protein, the cell’s proteasome activity, and potentially the cell’s overall health and metabolic state.
Eigenschaften
IUPAC Name |
ethyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDANMVYLBFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)

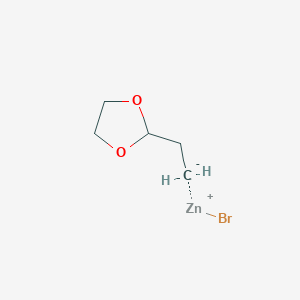

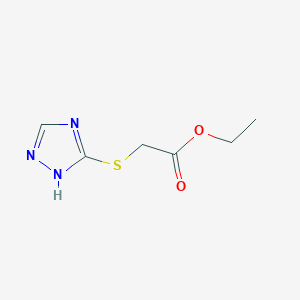

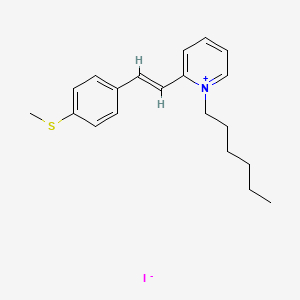
![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)
